5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride
CAS No.:
Cat. No.: VC18356709
Molecular Formula: C8H5ClN2O3S
Molecular Weight: 244.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O3S |
|---|---|
| Molecular Weight | 244.66 g/mol |
| IUPAC Name | 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H5ClN2O3S/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | AZTGZOVEEGEWKX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride (CAS No. 328527-90-8) belongs to the oxadiazole family, featuring a sulfonyl chloride group at the 2-position and a phenyl substituent at the 5-position of the heterocyclic ring . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 244.66 g/mol |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl |
| InChIKey | AZTGZOVEEGEWKX-UHFFFAOYSA-N |
| XLogP3-AA | 1.8 |
| Topological Polar SA | 81.4 Ų |
The sulfonyl chloride group (-SOCl) confers electrophilic reactivity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via chlorination of 5-phenyl-1,3,4-oxadiazole using thionyl chloride () or phosphorus pentachloride () under controlled conditions . A representative protocol involves:
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Cyclization: Thiosemicarbazide derivatives undergo intramolecular cyclization in alkaline media to form the oxadiazole core .
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Chlorination: The sulfonic acid intermediate is treated with to introduce the sulfonyl chloride group .
Table 1. Synthesis Conditions and Yields
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Thionyl chloride | 60–80 | 72–78 | ≥95 |
| Phosphorus pentachloride | 100–120 | 65–70 | ≥90 |
Reaction Mechanisms
The sulfonyl chloride group participates in nucleophilic acyl substitution, where chlorine is displaced by nucleophiles (e.g., amines, alcohols). For example:
This reactivity underpins its utility in synthesizing sulfonamides and sulfonate esters for drug discovery .
Pharmacological and Biological Activities
Antimicrobial Properties
Derivatives of 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride exhibit broad-spectrum antimicrobial activity. In disc diffusion assays, compounds such as IVa and IVb showed inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to ofloxacin .
Table 2. Antimicrobial Activity of Selected Derivatives
| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|
| IVa | 12.5 | 25.0 |
| IVb | 6.25 | 12.5 |
| Ofloxacin | 1.56 | 3.12 |
| Cell Line | IC (µM) |
|---|---|
| K-562 | 1.95 |
| Jurkat | 2.36 |
| KG-1a | 3.45 |
Anti-Inflammatory and Analgesic Effects
In carrageenan-induced rat paw edema models, derivatives like VIb reduced inflammation by 58% (vs. 62% for diclofenac). Analgesic activity, measured via tail-flick tests, showed VIc increasing pain thresholds by 40% (vs. 45% for aspirin) .
| Supplier | Purity (%) | Quantity | Price (USD) |
|---|---|---|---|
| AiFChem (USA) | ≥95 | 1 g | 2,000 |
| LEAP CHEM (Hong Kong) | ≥90 | 0.1 g | 400 |
| OChem Incorporation | ≥95 | Bulk | Quote-based |
Recent Advances and Future Directions
Recent studies highlight its role in STAT3 pathway inhibition, offering potential in treating inflammatory diseases . Future research should explore:
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Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.
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Targeted Drug Delivery: Conjugating with nanoparticles to reduce off-target effects.
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